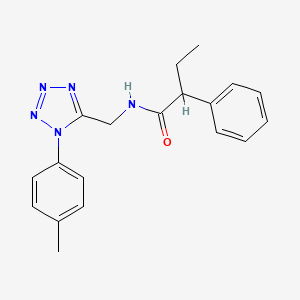

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

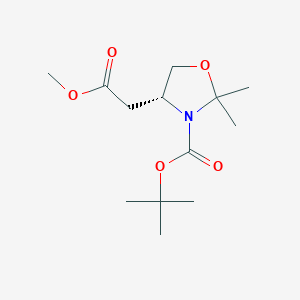

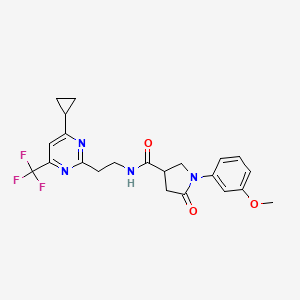

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3-(benzyloxy)phenyl)methanone is a complex organic molecule. It has a molecular formula of C15H18N4OS . The molecule consists of a pyrrolidinyl group linked to a phenyl group via a methanone bridge. The phenyl group is substituted with a benzyloxy group, and the pyrrolidinyl group is substituted with a 2H-1,2,3-triazol-2-yl group .

Synthesis Analysis

The synthesis of similar triazole compounds often involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a “click” reaction . This reaction is highly selective and efficient, making it a popular choice for the synthesis of triazole derivatives .Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. The 2H-1,2,3-triazol-2-yl group is a five-membered ring containing two nitrogen atoms and one nitrogen in the 2-position . The pyrrolidin-1-yl group is a five-membered ring containing one nitrogen atom . The phenyl group is a six-membered aromatic ring, and the benzyloxy group is a benzyl group attached to an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the triazole and pyrrolidine rings, as well as the benzyloxy and methanone groups. The triazole ring can participate in various reactions such as N-arylation . The pyrrolidine ring can undergo reactions at the nitrogen atom or at the carbon atoms of the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 302.4 g/mol . The compound has a topological polar surface area of 76.3 Ų, indicating its polarity . It has a complexity of 343, suggesting a relatively complex structure .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The compound of interest is structurally related to chemical entities that have been synthesized and characterized for their potential in various scientific applications. For instance, derivatives of pyrrolidinyl methanone, such as those incorporating boric acid ester intermediates with benzene rings, have been synthesized through a three-step substitution reaction. These compounds were confirmed using spectroscopic methods (FTIR, NMR) and mass spectrometry, with their structures further validated by X-ray diffraction and computational methods like density functional theory (DFT). Such studies reveal the physicochemical properties and molecular structures, offering insights into the design of new compounds with potential applications in materials science and drug development (Huang et al., 2021).

Drug-like Properties and Microbial Activity

Research into similar triazolyl and pyrrolidinyl compounds has explored their potential in drug development. For example, a library of dihydropyrrolone conjugates showed promising drug-likeness properties, along with antibacterial, antifungal, and antimycobacterial activities. These findings suggest the utility of such compounds in designing new antimicrobial agents, highlighting the importance of structural elements like the triazolyl and pyrrolidinyl groups in mediating biological activity (Pandya et al., 2019).

Corrosion Inhibition

Derivatives featuring triazole rings, akin to the compound , have been investigated for their corrosion inhibition properties. These studies have demonstrated the effectiveness of such molecules in protecting metals against corrosion, particularly in acidic environments. This application is significant for industries concerned with material durability and longevity, offering a chemical approach to mitigate corrosion and enhance the performance of metallic structures (Ma et al., 2017).

Anticonvulsant Agents

Research has also explored the anticonvulsant activities of triazinyl pyrrolidinyl methanone derivatives, indicating their potential as sodium channel blockers. Such studies contribute to the development of new therapeutic agents for epilepsy and related disorders, with some compounds showing higher efficacy and safety profiles than existing medications (Malik & Khan, 2014).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities. Given the known antifungal activity of triazole derivatives , this compound could be investigated for potential antifungal applications. Additionally, the compound’s potential to inhibit metabolic enzymes suggests that it could be explored as a therapeutic agent for various diseases.

Eigenschaften

IUPAC Name |

(3-phenylmethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(23-12-9-18(14-23)24-21-10-11-22-24)17-7-4-8-19(13-17)26-15-16-5-2-1-3-6-16/h1-8,10-11,13,18H,9,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXWBLFKORODAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methoxyphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2673629.png)

![[2-(1H-1,2,4-triazol-1-yl)ethyl]amine dihydrobromide](/img/no-structure.png)

![2-(2,5-dimethylphenoxy)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2673642.png)